CYP11B1 Inhibitory Potency: Ethoxy vs. Methoxy Substitution Confers 6.8-Fold Enhanced Activity
1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid exhibits sub-micromolar inhibition of human CYP11B1 with an IC₅₀ of 1.47 μM (1,470 nM) [1]. In contrast, the 4-methoxy analog (1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid, CAS 43050-28-8) displays substantially weaker activity with an IC₅₀ of 10.0 μM (10,000 nM) under comparable assay conditions [2]. The 6.8-fold potency differential demonstrates that the ethoxy substituent is not merely a conservative structural variant but a critical determinant of target engagement.
| Evidence Dimension | CYP11B1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.47 μM (1,470 nM) |
| Comparator Or Baseline | 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid: 10.0 μM (10,000 nM) |
| Quantified Difference | 6.8-fold lower IC₅₀ (more potent) |
| Conditions | Human CYP11B1 expressed in V79 cells; incubation for 1 hr prior to 11-deoxycortisol substrate addition; HTRF-based assay [1][2] |
Why This Matters
For programs targeting CYP11B1 for Cushing's syndrome or metabolic disease, the ethoxy analog provides a >6-fold potency advantage, reducing the compound requirement in screening cascades and improving the likelihood of achieving in vivo efficacy at tolerable doses.
- [1] BindingDB BDBM50122355 (CHEMBL3622444). IC₅₀: 1.47 μM for inhibition of human CYP11B1 expressed in V79 cells. Curated by ChEMBL. View Source
- [2] BindingDB BDBM50092166 (CHEMBL3582460). IC₅₀: 10.0 μM for inhibition of human CYP11B1 expressed in V79 cells by 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid. Curated by ChEMBL. View Source
